2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine is an organic compound with the molecular formula C8H7BrF3N. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substituted phenyl ethanamines
- Imines or secondary amines
- Coupled aromatic compounds
Scientific Research Applications
2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce bromine and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties .
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-(4-Trifluoromethyl)phenyl)histamine dimaleate
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to these similar compounds, 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of the ethanamine group, which imparts different chemical reactivity and potential biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
771573-00-3 |
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Molecular Formula |
C9H9BrF3N |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3-4,14H2 |
InChI Key |
XEKFNUUMSQNAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCN |
Origin of Product |
United States |
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